molecular formula C11H8N2 B13673192 2-(Isoquinolin-6-YL)acetonitrile

2-(Isoquinolin-6-YL)acetonitrile

Cat. No.: B13673192
M. Wt: 168.19 g/mol
InChI Key: CTPAFUVCRCEXHM-UHFFFAOYSA-N
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Description

2-(Isoquinolin-6-YL)acetonitrile is a nitrile-functionalized isoquinoline derivative characterized by a bicyclic aromatic heterocycle (isoquinoline) attached to an acetonitrile group. The molecular formula is likely C₁₁H₉N₂, with a molecular weight of ~169.2 g/mol, comparable to structurally related nitriles like 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile (C₈H₇ClN₂, MW 166.61 g/mol) . However, specific studies on this compound’s synthesis, electronic properties, or safety require extrapolation from similar heterocyclic nitriles.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-isoquinolin-6-ylacetonitrile

InChI

InChI=1S/C11H8N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3H2

InChI Key

CTPAFUVCRCEXHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-6-YL)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with nitriles under acidic or basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, where ortho-iodobenzaldehyde derivatives react with nitriles in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-6-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted isoquinolines, primary amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Isoquinolin-6-YL)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-6-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Systems: The isoquinoline core distinguishes the target compound from monocyclic indole, pyridine, or thiazole derivatives.
  • Functional Groups: Amino or chloro substituents (e.g., in indole or pyridine analogs) modulate reactivity, while the nitrile group enables participation in nucleophilic additions or cyclization reactions .

Electronic Properties and Reactivity

highlights the use of DFT calculations to analyze HOMO-LUMO distributions in coumarin-based nitriles, revealing non-planar structures and localized electron density on aromatic rings . For this compound, the extended conjugation of the isoquinoline ring may lower the HOMO-LUMO gap compared to indole or pyridine derivatives, enhancing charge-transfer capabilities. Thiazole-containing nitriles (e.g., 2-(1,3-thiazol-2-yl)acetonitrile) exhibit sulfur-induced polarization, which could differ from the nitrogen-dominated electronic effects in isoquinoline systems .

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